2-(3-Chlorobenzyl)-1H-pyrrole
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Overview
Description
2-(3-Chlorobenzyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 3-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)-1H-pyrrole typically involves the reaction of 3-chlorobenzyl chloride with pyrrole in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as toluene or dichloromethane. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions can occur at the benzyl position, where reagents such as bromine or iodine can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or iodine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of pyrrole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrrole compounds.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
2-(3-Chlorobenzyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzyl)-1H-pyrrole: Similar structure but with the chlorine atom at the 4-position of the benzyl group.
2-(3-Bromobenzyl)-1H-pyrrole: Similar structure with a bromine atom instead of chlorine.
2-(3-Methylbenzyl)-1H-pyrrole: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(3-Chlorobenzyl)-1H-pyrrole is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
1706446-48-1 |
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Molecular Formula |
C11H10ClN |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C11H10ClN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1-7,13H,8H2 |
InChI Key |
LWEYFQXIGYILHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CC=CN2 |
Origin of Product |
United States |
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